molecular formula C43H58N4O12 B12419889 Rifampicin-d4

Rifampicin-d4

Cat. No.: B12419889
M. Wt: 827.0 g/mol
InChI Key: JQXXHWHPUNPDRT-NYCIAJJYSA-N
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Description

Rifampicin-d4, also known as Rifampin-d4, is a deuterium-labeled derivative of rifampicin. Rifampicin is a potent and broad-spectrum antibiotic primarily used to treat bacterial infections such as tuberculosis and leprosy. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rifampicin-d4 typically involves the incorporation of deuterium atoms into the rifampicin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the reaction of rifamycin S with deuterated tert-butylamine in a microreactor. This method involves two reaction steps and one purification step, resulting in a 67% overall yield .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. Continuous flow synthesis in microreactors is often employed to enhance efficiency and reduce costs. This method uses less 1-amino-4-methyl piperazine and achieves a higher overall yield without changing solvents and purification processes between steps .

Chemical Reactions Analysis

Types of Reactions

Rifampicin-d4 undergoes various chemical reactions, including:

    Oxidation: Rifampicin can be oxidized to form rifampin quinone.

    Reduction: Reduction reactions can convert rifampicin to its reduced form.

    Substitution: Substitution reactions can occur at the piperazine ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Rifampin quinone.

    Reduction: Reduced rifampicin.

    Substitution: Various rifampicin derivatives depending on the nucleophile used.

Scientific Research Applications

Rifampicin-d4 has numerous applications in scientific research:

Mechanism of Action

Rifampicin-d4, like rifampicin, inhibits bacterial DNA-dependent RNA synthesis by binding to the beta subunit of bacterial DNA-dependent RNA polymerase. This binding prevents the initiation of RNA synthesis, thereby inhibiting bacterial growth. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: Another first-line anti-tuberculosis drug.

    Pyrazinamide: Often used in combination with rifampicin for tuberculosis treatment.

    Ethambutol: Another antibiotic used to treat tuberculosis.

Uniqueness of Rifampicin-d4

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track the compound in metabolic studies, providing more accurate data on its pharmacokinetics and metabolism compared to non-labeled rifampicin .

Properties

Molecular Formula

C43H58N4O12

Molecular Weight

827.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i17D2,18D2

InChI Key

JQXXHWHPUNPDRT-NYCIAJJYSA-N

Isomeric SMILES

[2H]C1(CN(CC(N1/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])C)[2H]

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C

Origin of Product

United States

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